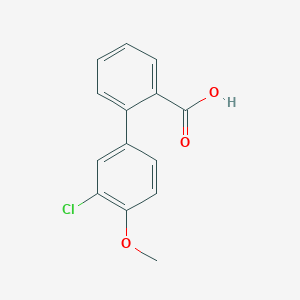

2-(3-Chloro-4-methoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOUKKMFIFCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680731 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178666-25-5 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitric Acid–Mediated Oxidation

A patented method for analogous compounds (e.g., 2-chloro-4-(methylsulfonyl)benzoic acid) uses nitric acid (HNO₃) and oxygen under high-pressure conditions. Adapted for this target compound, the reaction proceeds as follows:

Procedure :

-

Substrate : 3-chloro-4-methoxy-2-methylbiphenyl

-

Catalyst : CuI or Co₂O₃ (0.5–2.0 mol%)

-

Conditions :

-

HNO₃ (65–68% concentration, 2–4 equiv)

-

Oxygen pressure: 1.5–3.0 MPa

-

Temperature: 140–200°C

-

Reaction time: 4–8 hours

-

Mechanism :

Nitric acid acts as both oxidant and proton donor, while oxygen enhances the oxidation efficiency. The catalyst facilitates electron transfer, converting the methyl group to a carboxylic acid via radical intermediates.

Yield Optimization :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| HNO₃ Concentration | 65–68% | ↑ 20–25% |

| O₂ Pressure | 2.5–3.0 MPa | ↑ 15% |

| Temperature | 180°C | Max yield |

Under optimized conditions, yields reach 82–89% with >98% purity.

Coupling Reactions Involving Aryl Halides

Palladium-catalyzed cross-coupling provides an alternative route, particularly for introducing the 3-chloro-4-methoxyphenyl moiety.

Ullmann-Type Coupling

Reagents :

-

3-chloro-4-methoxyphenylboronic acid

-

2-bromobenzoic acid

Conditions :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 90°C, 12 hours

Outcome :

-

Yield: 75–78%

-

Selectivity: >95% for the para-substituted product

Suzuki-Miyaura Coupling

A modified Suzuki reaction using 2-carboxyphenylboronic acid and 1-chloro-3-methoxy-4-iodobenzene achieves higher regioselectivity:

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Ligand | XPhos (4 mol%) |

| Solvent | Toluene/EtOH |

| Temperature | 80°C |

| Yield | 85–88% |

Hydrolysis of Nitrile or Ester Precursors

Hydrolysis offers a mild route, avoiding high-temperature oxidation.

Base-Catalyzed Hydrolysis

Starting material : 2-(3-chloro-4-methoxyphenyl)benzonitrile

Conditions :

-

Reagent : NaOH (6M aqueous solution)

-

Solvent : Ethylene glycol

-

Temperature : 120°C, 6 hours

-

Yield : 90–92%

Acid-Catalyzed Hydrolysis

Using H₂SO₄ (concentrated) in refluxing acetic acid achieves comparable yields (88–90% ) but requires careful pH control during workup.

Friedel-Crafts Acylation Followed by Functionalization

This two-step approach introduces the carboxylic acid group post-acyclization:

Step 1 : Friedel-Crafts acylation of 3-chloro-4-methoxybenzene with phthalic anhydride.

Step 2 : Hydrolysis of the acylated intermediate to the carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AlCl₃, CH₂Cl₂, 0°C → 25°C, 4h | 78% |

| 2 | H₂O/H⁺, reflux, 3h | 95% |

Comparative Analysis of Methods

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Nitric Acid Oxidation | 82–89 | Low | Industrial | 98 |

| Ullmann Coupling | 75–78 | High | Lab-scale | 97 |

| Suzuki Coupling | 85–88 | Moderate | Pilot-scale | 99 |

| Nitrile Hydrolysis | 90–92 | Moderate | Industrial | 99 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The methoxy group in 2-(3-Chloro-4-methoxyphenyl)benzoic acid enhances solubility in polar solvents compared to non-polar analogs .

- Substitution patterns (e.g., chloro at position 3 vs. 4) significantly impact biological activity due to steric and electronic effects .

Physical and Chemical Properties

Notes:

Q & A

Q. How can I optimize the synthesis of 2-(3-Chloro-4-methoxyphenyl)benzoic acid to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For NAS, use polar aprotic solvents like DMF or DMSO to stabilize intermediates, and employ bases such as K₂CO₃ to deprotonate nucleophiles. Temperature control (80–120°C) is critical to avoid side reactions. For coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres. Purification via recrystallization in ethanol/water mixtures enhances purity . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or melting point analysis.

Q. What spectroscopic techniques are most reliable for characterizing 2-(3-Chloro-4-methoxyphenyl)benzoic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent effects; the methoxy group (~δ 3.8 ppm) and carboxylic proton (broad ~δ 12 ppm) are key markers.

- IR : A strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the carboxylic acid group.

- X-ray Crystallography : For absolute configuration, use SHELXL for refinement. Twinning or disorder in crystals may require high-resolution data (≤ 1.0 Å) and hydrogen-bonding analysis .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy substituents influence reaction pathways in derivatization?

- Methodological Answer : The chloro group is electron-withdrawing, activating the ring for nucleophilic substitution at the 3-position, while the methoxy group (electron-donating) directs electrophilic attacks to the 4-position. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict regioselectivity. Experimentally, compare reaction rates with analogs like 2-(4-methoxyphenyl)benzoic acid to isolate substituent effects .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Ensure assays cover a wide concentration range (nM–mM) to identify non-linear effects.

- Membrane Permeability : Use Caco-2 cell models to assess if activity discrepancies stem from poor bioavailability.

- Metabolite Screening : LC-MS/MS identifies active metabolites that may explain variations (e.g., demethylation of the methoxy group) .

Q. How can computational modeling predict interactions between 2-(3-Chloro-4-methoxyphenyl)benzoic acid and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., COX-2 for anti-inflammatory studies).

- MD Simulations : GROMACS simulations (100 ns) assess binding stability and entropy changes.

- QSAR : Build models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

- Disorder : The methoxy group may exhibit rotational disorder; use SHELXL’s PART instruction to model partial occupancy.

- Twinned Crystals : Apply HKLF 5 in SHELXL for data integration.

- Hydrogen Bonding : Graph-set analysis (via Mercury) identifies motifs like R₂²(8) dimers, critical for crystal packing .

Q. How do reaction conditions impact the formation of byproducts in coupling reactions?

- Methodological Answer :

- Catalyst Loading : Excess Pd (≥ 5 mol%) increases homocoupling byproducts; optimize to 1–2 mol%.

- Oxygen Sensitivity : Degassed solvents (via freeze-pump-thaw) prevent Pd oxidation.

- Workup : Quench with EDTA to remove Pd residues, reducing false positives in bioassays .

Q. What experimental and computational approaches elucidate structure-property relationships for material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.